

Technical Guide: Synthesis and Chemical Characterization of Azt-pmap

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Compound of Interest

Compound Name: Azt-pmap

Cat. No.: B1203344

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Compound Class: Nucleoside Reverse Transcriptase Inhibitor (NRTI) Prodrug (ProTide) CAS Number: 142629-81-0 Molecular Formula: $C_{20}H_{26}N_6O_8P$

Part 1: Executive Technical Summary

Azt-pmap is an aryl phosphate derivative (phosphoramidate) of Zidovudine (AZT).^[1] In the context of drug development, it represents a "ProTide" strategy designed to bypass the rate-limiting phosphorylation step of the parent nucleoside.

While AZT is a potent HIV-1 inhibitor, its efficacy is often compromised by the inefficient intracellular conversion of AZT to AZT-monophosphate (AZT-MP) by host thymidine kinase.

Azt-pmap is designed to deliver the pre-phosphorylated monophosphate directly into the cell, masked as a lipophilic phosphoramidate to ensure membrane permeability.

Key Distinction: Unlike standard AZT, **Azt-pmap** is neutral at physiological pH, allowing passive diffusion across cell membranes. Once intracellular, it undergoes a specific enzymatic activation cascade to release the active nucleotide.

Part 2: Synthesis Protocol (Convergent Phosphoramidate Chemistry)

The synthesis of **Azt-pmap** follows the McGuigan ProTide technology, specifically utilizing a convergent approach where a phosphorochloridate reagent is coupled to the nucleoside (AZT).

Retrosynthetic Logic

The molecule is disassembled into two primary synthons:

- Nucleoside Acceptor: 3'-Azido-3'-deoxythymidine (AZT).[2]
- Phosphorylating Donor: Phenyl (methoxy-L-alaninyl) phosphorochloridate.

Experimental Methodology

Reagents:

- Nucleoside: AZT (1.0 eq)
- Reagent A: Phenyl dichlorophosphate (1.0 eq)
- Reagent B: L-Alanine methyl ester hydrochloride (1.0 eq)
- Base: N-Methylimidazole (NMI) or Triethylamine (TEA)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step 1: Preparation of the Phosphorochloridate Intermediate

Note: This intermediate is often prepared in situ to minimize hydrolysis.

- Suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM under an argon atmosphere.
- Cool the solution to -78°C .
- Add Phenyl dichlorophosphate (1.0 eq) dropwise.
- Add TEA (2.0 eq) dropwise over 30 minutes. Critical: Control exotherm to prevent racemization of the L-Alanine.
- Allow the mixture to warm to room temperature and stir for 2 hours.
- Result: Formation of Phenyl (methoxy-L-alaninyl) phosphorochloridate.

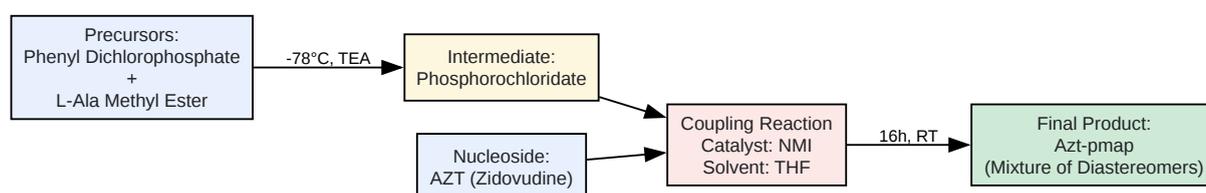
Step 2: Coupling to AZT

- Dissolve AZT (0.8 eq relative to the chloridate) in anhydrous THF/Pyridine.
- Add N-Methylimidazole (NMI) (4.0 eq). Role: NMI acts as a nucleophilic catalyst, accelerating the substitution at the phosphorus center.
- Add the solution of Phenyl (methoxy-L-alaninyl) phosphorochloridate (from Step 1) dropwise to the AZT solution.
- Stir at ambient temperature for 16 hours.
- Quenching: Add Methanol (2 mL) to quench unreacted phosphorochloridate.

Step 3: Purification

- Remove solvents under reduced pressure.
- Dissolve residue in DCM and wash with 0.5M HCl (to remove imidazole/amine salts), followed by saturated NaHCO₃ and brine.
- Dry over MgSO₄ and concentrate.
- Chromatography: Purify via silica gel column chromatography using a gradient of MeOH in DCM (0% to 5%).
- Yield Expectation: 60–75%.

Synthesis Workflow Diagram



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Figure 1: Convergent synthesis pathway for **Azt-pmap** utilizing phosphorochloridate coupling.

Part 3: Chemical Characterization

Azt-pmap exists as a mixture of two diastereomers at the phosphorus center (

and

). Characterization must account for this duality (signal doubling).

Spectroscopic Data Table

Technique	Parameter	Expected Observation (Diastereomeric Mixture)
³¹ P NMR	Chemical Shift	δ 3.5 – 4.5 ppm (Two distinct peaks, approx 1:1 ratio). This is the diagnostic signal for phosphoramidates.
¹ H NMR	NH (Ala)	Broad doublet/multiplet around δ 3.8–4.0 ppm.
¹ H NMR	Phenyl Group	Multiplet at δ 7.1–7.4 ppm (5H, aromatic).
¹ H NMR	Methyl Ester	Two singlets (split by diastereomers) around δ 3.6 ppm (3H).
¹ H NMR	AZT Anomeric H	Triplet/Multiplet at δ 6.1–6.2 ppm (1H).
¹³ C NMR	Carbonyl (Ester)	δ 173–174 ppm.
Mass Spec	ESI-MS (Pos)	m/z 510.15 [M+H] ⁺ ; 532.14 [M+Na] ⁺ .
HPLC	Purity	>95% (Reverse Phase C18, Water/Acetonitrile gradient).

Quality Control Logic

- **Phosphorus Purity:** The presence of a peak at ~ 0 ppm in ^{31}P NMR indicates hydrolysis to the phosphate or starting material contamination. A peak at -5 to -10 ppm indicates pyrophosphate formation.
- **Azide Integrity:** IR spectroscopy should show a strong characteristic azide stretch at ~ 2100 cm^{-1} . Loss of this peak indicates reduction or degradation of the azide moiety.

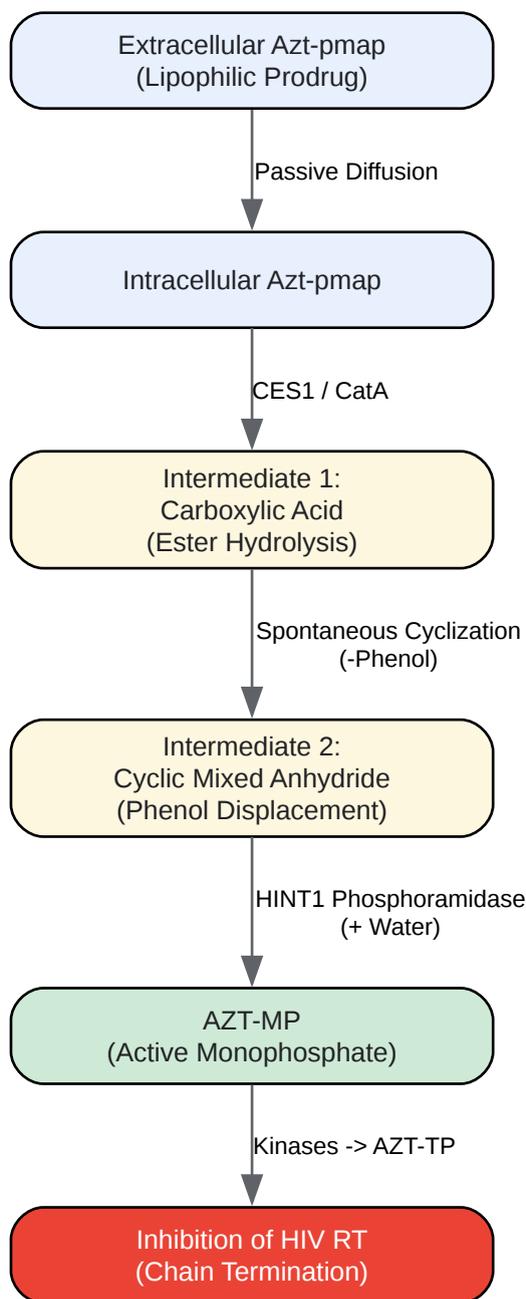
Part 4: Mechanism of Action (The ProTide Pathway)

The design of **Azt-pmap** is strictly causal: it is a delivery system that requires specific intracellular enzymatic cleavage to function.

Activation Cascade

- **Cell Entry:** Passive diffusion (lipophilic nature).
- **Step 1 (Hydrolysis):** Carboxylesterase 1 (CES1) or Cathepsin A (CatA) cleaves the methyl ester moiety on the alanine.
- **Step 2 (Cyclization):** The resulting carboxylate anion attacks the phosphorus center, displacing the phenol group. This forms an unstable five-membered cyclic anhydride.
- **Step 3 (Ring Opening):** Spontaneous hydrolysis of the ring opens to form the AZT-alanine-phosphoramidate.
- **Step 4 (Amidase Cleavage):** HINT1 (Histidine triad nucleotide-binding protein 1) hydrolyzes the P-N bond, releasing AZT-Monophosphate (AZT-MP).
- **Step 5 (Anabolic Phosphorylation):** Host kinases convert AZT-MP to AZT-Diphosphate and finally AZT-Triphosphate (AZT-TP).

Pathway Visualization



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Figure 2: Intracellular metabolic activation pathway of **Azt-pmap** to active AZT-monophosphate.

Part 5: Handling and Safety

- **Azide Hazard:** While AZT is relatively stable, the starting materials and intermediates containing azides should be treated with caution. Avoid contact with strong acids (formation

of hydrazoic acid) and heavy metals.

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The phosphoramidate linkage is susceptible to moisture-induced hydrolysis over time.

References

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Sources

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